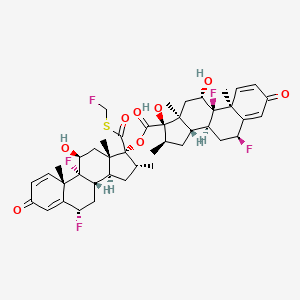

Fluticasone dimer impurity

Description

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKCEBOBPLPHH-AMISWYLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51F5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220589-37-7 | |

| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone Propionate EP Impurity G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Formation of Fluticasone Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the formation mechanism of the dimeric impurity of fluticasone (B1203827), a critical aspect in the quality control and stability testing of fluticasone propionate (B1217596) and fluticasone furoate drug products. The primary pathway involves the hydrolysis of the S-fluoromethyl carbothioate group at the C-17 position to form a carboxylic acid intermediate, which subsequently undergoes esterification with the 17α-hydroxyl group of another fluticasone molecule. This guide provides a detailed overview of the reaction mechanism, summarizes quantitative data from forced degradation studies, outlines experimental protocols for impurity analysis, and presents visual diagrams of the core pathways and workflows.

Introduction

Fluticasone, in its propionate and furoate ester forms, is a potent synthetic corticosteroid widely used in the treatment of asthma, allergic rhinitis, and various dermatological conditions. As with all pharmaceutical products, ensuring the purity and stability of fluticasone is paramount to its safety and efficacy. During manufacturing, storage, and even under physiological conditions, fluticasone can degrade to form various impurities. One such critical impurity is a dimer, identified as Fluticasone Propionate EP Impurity G and Fluticasone Furoate EP Impurity K. Understanding the mechanism by which this dimer is formed is essential for developing robust formulations and analytical methods to control its presence.

This guide provides a comprehensive technical overview of the fluticasone dimer impurity formation mechanism, tailored for professionals in pharmaceutical research and development.

The Core Mechanism: A Two-Step Pathway

The formation of the fluticasone dimer is not a direct combination of two fluticasone molecules. Instead, it is a multi-step process initiated by the degradation of a single fluticasone molecule, which then reacts with another. The proposed mechanism can be broken down into two primary steps:

Step 1: Hydrolysis to a Carboxylic Acid Intermediate

The initial and rate-limiting step in the formation of the dimer is the hydrolysis of the S-fluoromethyl carbothioate group at the C-17 position of the steroid backbone. This reaction is particularly susceptible to alkaline conditions.[1][2] The hydrolysis results in the formation of the corresponding 17β-carboxylic acid derivative. In the case of fluticasone propionate, this intermediate is known as Fluticasone Propionate Impurity A.[3]

Step 2: Esterification to Form the Dimer

The newly formed carboxylic acid group on the degraded fluticasone molecule is reactive and can undergo an esterification reaction with the 17α-hydroxyl group of a second fluticasone molecule. This condensation reaction forms a stable ester linkage, resulting in the dimeric impurity. The structure of this dimer is chemically described as 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate.[4] A patent describing the synthesis of this impurity confirms this condensation pathway.[5]

The following diagram, generated using Graphviz, illustrates this proposed two-step mechanism for fluticasone propionate.

Factors Influencing Dimer Formation

Several factors can influence the rate of fluticasone dimer formation, primarily by affecting the initial hydrolysis step:

-

pH: Alkaline conditions significantly accelerate the hydrolysis of the carbothioate ester, making pH a critical factor.[1][2]

-

Temperature: Elevated temperatures can increase the rate of both the hydrolysis and esterification reactions.

-

Moisture: The presence of water is necessary for the initial hydrolysis step.

-

Excipients: The composition of the drug product formulation can impact stability. Certain excipients may create a microenvironment that is more conducive to degradation.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The tables below summarize the quantitative data from various studies on fluticasone propionate and fluticasone furoate under different stress conditions. It is important to note that these studies often report the total degradation of the active pharmaceutical ingredient (API) rather than the specific percentage of the dimer impurity formed.

Table 1: Forced Degradation of Fluticasone Propionate

| Stress Condition | Methodology | % Degradation of Fluticasone Propionate | Reference |

| Acid Hydrolysis (0.1N HCl, 60°C, 2 hrs) | HPTLC | 6.11% | [6] |

| Base Hydrolysis (0.1N NaOH, 60°C, 2 hrs) | HPTLC | 8.32% | [6] |

| Oxidative (30% H₂O₂, RT, 24 hrs) | HPTLC | 14.78% | [7] |

| Thermal (Dry Heat, 60°C, 2 hrs) | HPTLC | 9.45% | [6] |

| Acidic Conditions | RP-HPLC | 8.7% | [8] |

| Basic Conditions | RP-HPLC | 15% | [8] |

| Alkaline Hydrolysis | UPLC-MS-MS | ~22% | [9] |

Table 2: Forced Degradation of Fluticasone Furoate

| Stress Condition | Methodology | % Degradation of Fluticasone Furoate | Reference |

| Acid (2N HCl, 60°C, 2 hrs) | UPLC | Significant Degradation | [1] |

| Base (2N NaOH, 60°C, 2 hrs) | UPLC | Significant Degradation | [1] |

| Oxidation (20% H₂O₂, 60°C, 30 mins) | UPLC | Significant Degradation | [1] |

| Heat (105°C, 6 hrs) | UPLC | Significant Degradation | [1] |

| Photolytic (1.2 million lux hours) | UPLC | Significant Degradation | [1] |

| Water (Reflux, 60°C, 12 hrs) | UPLC | Significant Degradation | [1] |

Experimental Protocols

The analysis of fluticasone and its impurities, including the dimer, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV or mass spectrometric detection. Below are detailed methodologies based on established analytical procedures.

Analysis of Fluticasone Propionate and Related Compounds (Based on USP Monograph)

This method is suitable for the separation and quantification of fluticasone propionate and its related compounds.

Chromatographic Conditions:

-

Column: C18, 4.6-mm × 25-cm; 5-µm packing

-

Mobile Phase: A gradient mixture of acetonitrile (B52724), methanol (B129727), and an aqueous solution of phosphoric acid.[10]

-

Flow Rate: 1.5 mL/min

-

Detector: UV at 239 nm

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Reagent Preparation:

-

Solution A: 0.5 mL of phosphoric acid in 1000 mL of acetonitrile.[10]

-

Solution B: 0.5 mL of phosphoric acid in 1000 mL of methanol.[10]

-

Solution C: 0.5 mL of phosphoric acid in 1000 mL of water.[10]

-

Mobile Phase Gradient: A specific gradient program utilizing varying proportions of Solutions A, B, and C is employed as per the USP monograph.[10]

Sample Preparation:

-

Standard Preparation: Accurately weigh a quantity of USP Fluticasone Propionate RS and dissolve in the mobile phase to obtain a known concentration of about 0.04 mg/mL.[10]

-

Assay Preparation: Accurately weigh a quantity of Fluticasone Propionate and dissolve in the mobile phase to obtain a concentration of about 0.04 mg/mL.[10]

The following workflow diagram illustrates the analytical process.

UPLC-MS/MS Method for High-Sensitivity Analysis

For the identification and quantification of impurities at very low levels, a UPLC-MS/MS method offers superior sensitivity and selectivity.

Chromatographic and Mass Spectrometric Conditions:

-

Column: Acquity UPLC C18 BEH, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase: A gradient of methanol and 1mM ammonium (B1175870) trifluoroacetate (B77799) buffer.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: Specific precursor-to-product ion transitions for fluticasone and its impurities are monitored.

Sample Preparation:

-

Solid-Phase Extraction (SPE): For complex matrices like plasma, SPE is often employed to extract and concentrate the analytes. Oasis HLB or MAX cartridges are commonly used.

-

Protein Precipitation: For simpler matrices, protein precipitation with a solvent like acetonitrile can be used.

-

Dilution: For drug product analysis, a simple dilution with the mobile phase may be sufficient.

Conclusion

The formation of the this compound is a degradation process that is critical to monitor and control in pharmaceutical formulations. The mechanism proceeds through a two-step pathway involving hydrolysis of the carbothioate group to a carboxylic acid, followed by intermolecular esterification. This process is significantly influenced by pH and temperature. Robust analytical methods, such as those detailed in this guide, are essential for the accurate quantification of this and other related impurities, ensuring the quality, safety, and efficacy of fluticasone-containing drug products. A thorough understanding of these degradation pathways enables the development of more stable formulations and appropriate storage recommendations.

References

- 1. iajps.com [iajps.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. UK Chemical Suppliers - Products: 'F', Page: 5 [ukchemicalsuppliers.co.uk]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. fluticasone impurity d suppliers USA [americanchemicalsuppliers.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and purification methods of fluticasone furoate bulk drug impurity - Eureka | Patsnap [eureka.patsnap.com]

- 10. ijrar.org [ijrar.org]

Physicochemical Properties of Fluticasone Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) and fluticasone furoate are synthetic corticosteroids widely utilized in the management of asthma and allergic rhinitis. During the synthesis and storage of these active pharmaceutical ingredients (APIs), various impurities can form. One such critical impurity is the fluticasone dimer, officially designated as Fluticasone Impurity G in the European Pharmacopoeia (EP) and Fluticasone Related Compound E in the United States Pharmacopeia (USP). The presence of this dimer can impact the quality, safety, and efficacy of the final drug product. A thorough understanding of its physicochemical properties is therefore essential for the development of robust analytical methods for its detection and control, as well as for understanding its potential impact.

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluticasone dimer. Due to the limited availability of specific experimental data for this impurity, this guide also includes comparative data for the parent compound, fluticasone propionate, and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The following tables summarize the available quantitative data for the fluticasone dimer and, for comparative purposes, fluticasone propionate.

Table 1: General and Physical Properties

| Property | Fluticasone Dimer | Fluticasone Propionate |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | S-(fluoromethyl) 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate[1] |

| Synonyms | Fluticasone Propionate EP Impurity G; Fluticasone USP Related Compound E; Fluticasone Furoate EP Impurity K | Flovent, Flonase, Cutivate[1] |

| CAS Number | 220589-37-7 | 80474-14-2[1] |

| Molecular Formula | C43H51F5O8S | C25H31F3O5S[1] |

| Molecular Weight | 822.92 g/mol | 500.57 g/mol [1] |

| Appearance | White to Off-White Solid | White to off-white crystalline powder[1] |

| Melting Point | >195°C | ~273°C[1] |

Table 2: Solubility and Partitioning Characteristics

| Property | Fluticasone Dimer | Fluticasone Propionate |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (B87167) (DMSO) and Methanol (B129727) (heated). Soluble in USP/EP diluent (Methanol). Quantitative data not publicly available. | Practically insoluble in water.[2] Freely soluble in dimethyl sulfoxide and dimethylformamide.[2] Slightly soluble in methanol and 95% ethanol.[2] |

| pKa | Data not publicly available. | 12.55[3] |

| LogP (Partition Coefficient) | Data not publicly available. | 3.73[3] |

Formation Pathway

The fluticasone dimer is a known process-related impurity in the synthesis of fluticasone propionate. Its formation involves the dimerization of two fluticasone propionate molecules. The precise mechanism can vary depending on the synthetic route and reaction conditions. Below is a simplified logical diagram illustrating the relationship between fluticasone propionate and its dimer impurity.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741>.

Methodology:

-

Sample Preparation: A small quantity of the dry fluticasone dimer is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1°C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, buffers of different pH, organic solvents) are chosen.

-

Sample Addition: An excess amount of fluticasone dimer is added to a known volume of each solvent in a sealed flask.

-

Equilibration: The flasks are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the fluticasone dimer in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Spectrophotometric Method)

This protocol is based on the principles outlined in OECD Guideline 112.

Methodology:

-

Buffer Preparation: A series of buffers with a range of pH values are prepared.

-

Solution Preparation: A stock solution of the fluticasone dimer is prepared in a suitable solvent and then diluted in each buffer solution to a constant concentration.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

This protocol is based on the principles outlined in OECD Guideline 107.

Methodology:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of fluticasone dimer is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the fluticasone dimer in each phase is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

The fluticasone dimer is a significant impurity in fluticasone propionate and furoate drug substances. While comprehensive physicochemical data for this dimer is not extensively published, this guide provides the currently available information and outlines standardized methodologies for its determination. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of fluticasone-based pharmaceutical products. Further research to generate specific quantitative data for the solubility, pKa, and LogP of the fluticasone dimer is warranted to enhance the understanding and control of this critical impurity.

References

Forced Degradation of Fluticasone Propionate: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the degradation pathways of an active pharmaceutical ingredient (API) is critical for ensuring drug product stability, safety, and efficacy. This in-depth technical guide explores the forced degradation of fluticasone (B1203827) propionate (B1217596), with a specific focus on the potential for dimerization and an overview of known degradation products.

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Its chemical stability is a key factor in the quality of its pharmaceutical formulations. Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. While various degradation pathways for fluticasone propionate have been investigated, the formation of dimeric impurities under stress conditions is not a widely reported phenomenon. However, a known dimeric process-related impurity, designated as Fluticasone Propionate EP Impurity G, is recognized in pharmacopeias.

Known Degradation Pathways

Forced degradation studies on fluticasone propionate have primarily focused on hydrolysis (acidic and basic), oxidation, and photolysis. These studies have revealed several degradation products, but dimerization has not been identified as a significant degradation pathway under these conditions.

Hydrolytic Degradation

Fluticasone propionate is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation product observed is the corresponding carboxylic acid, formed by the cleavage of the thioester linkage.[1][2]

Table 1: Summary of Quantitative Data from Hydrolytic Degradation Studies

| Stress Condition | Degradation Product(s) | Percent Degradation | Reference |

| 0.1 N HCl at 60°C for 2 hours | Additional peaks observed | 6.11% | [3] |

| 0.1 N NaOH at 60°C for 2 hours | Additional peaks observed | 8.32% | [3] |

| 0.05 M NaOH | Carboxylic acid derivative | Not specified | [1][2] |

| 0.1 M NaOH:CH3CN=1:1 | Carboxylic acid derivative | Not specified | [1][2] |

| 5% NaOH at 50°C for 24 hours | Multiple degradation impurities | Not specified | [4] |

Oxidative Degradation

Studies have shown that fluticasone propionate undergoes degradation under oxidative stress.

Table 2: Summary of Quantitative Data from Oxidative Degradation Studies

| Stress Condition | Degradation Product(s) | Percent Degradation | Reference |

| 3% H2O2 at 60°C for 2 hours | Additional peak observed | 14.78% | [3] |

Photolytic Degradation

Photodegradation studies have been conducted to evaluate the stability of fluticasone propionate under light exposure. These studies have identified several photoproducts resulting from complex photochemical reactions.[5][6] Dimerization has not been reported as a result of photolytic stress.

Table 3: Summary of Photodegradation Studies

| Irradiation Conditions | Solvent | Degradation Product(s) | Reference |

| 254 nm and 310 nm, aerobic and anaerobic | Acetonitrile (B52724) and propanol | Multiple photoproducts identified | [5][6] |

The Fluticasone Propionate Dimer: A Process-Related Impurity

While forced degradation studies have not indicated the formation of dimers, a specific dimeric impurity, known as Fluticasone Propionate EP Impurity G, is a recognized process-related impurity in the synthesis of fluticasone propionate. This underscores the importance of controlling impurities from the manufacturing process.

Table 4: Characterization of Fluticasone Propionate Dimer (Impurity G)

| Parameter | Information | Reference |

| Chemical Name | 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate | [7] |

| CAS Number | 220589-37-7 | [8] |

| Molecular Formula | C43H51F5O7S | [8] |

| Molecular Weight | 822.9 g/mol | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols based on published literature.

General Forced Degradation Procedure

A stock solution of fluticasone propionate is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Aliquots of this stock solution are then subjected to various stress conditions. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Acid and Base Hydrolysis[3]

-

Acid Hydrolysis: Mix equal volumes of the fluticasone propionate stock solution and 0.1 N hydrochloric acid. Heat the mixture at 60°C for 2 hours.

-

Base Hydrolysis: Mix equal volumes of the fluticasone propionate stock solution and 0.1 N sodium hydroxide. Heat the mixture at 60°C for 2 hours.

Oxidative Degradation[3]

-

Mix equal volumes of the fluticasone propionate stock solution and 3% hydrogen peroxide. Heat the mixture at 60°C for 2 hours.

Photodegradation[6]

-

Prepare a solution of fluticasone propionate in a suitable solvent (e.g., acetonitrile or propanol).

-

Irradiate the solution with a specific wavelength of UV light (e.g., 254 nm or 310 nm) for a defined period under both aerobic and anaerobic conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Analytical Methodologies

A stability-indicating analytical method is essential to separate the drug substance from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Table 5: Typical HPLC Method Parameters for Fluticasone Propionate and its Degradation Products

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the typical workflow for forced degradation studies and the logical relationship between the drug substance and its known degradation products and impurities.

Caption: A typical workflow for conducting forced degradation studies on Fluticasone Propionate.

Caption: Relationship between Fluticasone Propionate, its degradation products, and the known dimer impurity.

Conclusion

The available scientific literature on the forced degradation of fluticasone propionate indicates that the primary degradation pathways involve hydrolysis and oxidation, leading to the formation of several well-characterized degradation products. Photolytic degradation also results in various photoproducts. Notably, the formation of a dimeric species under these stress conditions has not been reported. However, a dimeric impurity, Fluticasone Propionate EP Impurity G, is a known process-related impurity. This highlights the dual importance for researchers and drug development professionals to not only investigate degradation pathways through stress testing but also to thoroughly characterize and control impurities arising from the synthetic process to ensure the quality, safety, and efficacy of the final drug product. Further studies could explore more extreme or varied stress conditions to definitively rule out the possibility of dimerization as a degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation rates and products of fluticasone propionate in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.info [ijpsr.info]

- 7. Fluticasone Propionate EP Impurity G | 220589-37-7 [chemicea.com]

- 8. Fluticasone Propionate EP Impurity G - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide to the Identification and Structural Elucidation of Fluticasone Dimer Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and structural elucidation of a significant dimeric impurity of Fluticasone (B1203827), a potent corticosteroid widely used in the treatment of asthma and allergic rhinitis. The focus of this document is on "Fluticasone Propionate (B1217596) EP Impurity G," a known dimer, detailing its structure, and the analytical methodologies required for its characterization. This guide is intended to support researchers and professionals in drug development and quality control in understanding and managing this and similar impurities.

Introduction to Fluticasone and its Impurities

Fluticasone is a synthetic corticosteroid with high topical anti-inflammatory activity. It is available in various salt forms, most commonly as fluticasone propionate and fluticasone furoate. During the synthesis and storage of fluticasone propionate, several impurities can form, including dimeric species. These impurities, even at low levels, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of drug development and manufacturing, guided by regulations such as the ICH Q3A/B guidelines.[1][2][3][4]

One of the known dimeric impurities is Fluticasone Propionate EP Impurity G.[5][6][7][] The presence of such impurities necessitates robust analytical methods for their detection and structural confirmation.

Structural Elucidation of Fluticasone Propionate Dimer (Impurity G)

The primary fluticasone dimer impurity addressed in this guide is Fluticasone Propionate EP Impurity G.

Chemical Name: 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate.[5][6][7]

Molecular Formula: C₄₃H₅₁F₅O₈S[5][6][7][]

CAS Number: 220589-37-7[5][6][7]

The structure of this dimer consists of two fluticasone-related steroid cores linked together. The elucidation of this complex structure requires a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Fluticasone Dimer Impurities

The levels of dimeric impurities in fluticasone propionate batches can vary depending on the manufacturing process and storage conditions. The following table summarizes reported quantitative data for dimeric impurities.

| Impurity Type | Concentration Range (%) | Analytical Method | Reference |

| Dimeric Impurities | 0.06 - 0.9 | HPLC-UV | [9] |

| Fluticasone Propionate EP Impurity G | Not specified in publicly available literature | HPLC/UPLC |

Note: The concentration of specific dimer impurities like Impurity G can be batch-dependent. The reporting, identification, and qualification thresholds for impurities are determined by the maximum daily dose of the drug substance as per ICH Q3A guidelines.[1][3][4]

Experimental Protocols

This section details the experimental methodologies for the isolation and structural elucidation of Fluticasone Propionate EP Impurity G.

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways of fluticasone propionate and to generate impurities, including dimers, for analytical method development.

Protocol:

-

Sample Preparation: Prepare solutions of fluticasone propionate in various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 4 hours.[10]

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Dry heat at 105°C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) and visible light (400-800 nm) for an extended period.

-

-

Neutralization: Neutralize the acidic and basic solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe the formation of degradation products.

Isolation of the Dimer Impurity

Protocol using Preparative HPLC:

-

Column: Use a suitable preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The gradient should be optimized to achieve separation of the dimer from the parent drug and other impurities.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV detection at a wavelength where both fluticasone propionate and the dimer absorb (e.g., 239 nm).

-

Fraction Collection: Collect the fractions corresponding to the dimer peak.

-

Purity Check: Analyze the collected fractions using analytical HPLC to confirm purity.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated dimer impurity.

High-Performance Liquid Chromatography (HPLC) for Analysis

Instrumentation: An HPLC system equipped with a UV detector.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized to separate the dimer from other impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 239 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation |

| Mass Range | 100 - 1500 m/z |

Expected Results: The high-resolution mass spectrum should confirm the molecular formula of the dimer (C₄₃H₅₁F₅O₈S) by providing an accurate mass measurement of the protonated molecule [M+H]⁺. MS/MS fragmentation analysis will reveal the connectivity of the two monomeric units by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Experiments to be Performed:

-

¹H NMR: To identify the number and types of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.[11]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[11]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and establishing the linkage between the two monomer units.[11]

-

¹⁹F NMR: To observe the fluorine atoms in the molecule, which can aid in confirming the structure.

The combination of these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and confirm the covalent linkage between the two fluticasone-related moieties in the dimer structure.

Visualizations

The following diagrams illustrate the workflow for the identification and structural elucidation of the fluticasone dimer and its general synthetic pathway.

Caption: Experimental workflow for dimer identification.

Caption: Synthesis pathway for Impurity G.[12]

Conclusion

The identification and structural elucidation of dimeric impurities, such as Fluticasone Propionate EP Impurity G, are crucial for ensuring the quality, safety, and efficacy of fluticasone propionate drug products. A systematic approach combining forced degradation studies, chromatographic separation, and spectroscopic analysis (MS and NMR) is essential for the comprehensive characterization of these complex molecules. The detailed protocols and information provided in this guide serve as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals. Adherence to regulatory guidelines, such as those from the ICH, is paramount in managing these impurities throughout the drug product lifecycle.

References

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. jpionline.org [jpionline.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Fluticasone Propionate EP Impurity G | 220589-37-7 [chemicea.com]

- 6. Fluticasone Propionate EP Impurity G (Fluticasone Dimer Im… [cymitquimica.com]

- 7. veeprho.com [veeprho.com]

- 9. Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]

Unraveling the Genesis of Dimeric Impurities in Fluticasone Propionate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Fluticasone Propionate, a potent corticosteroid widely used in the treatment of asthma and allergic rhinitis, is a complex process where the formation of impurities is a critical concern for drug quality and safety. Among these, dimeric impurities represent a significant challenge. This in-depth technical guide elucidates the origins, formation mechanisms, and analytical considerations of these dimeric impurities, providing a comprehensive resource for professionals in the pharmaceutical field.

Classification of Dimeric Impurities

Two primary types of dimeric impurities have been identified in the synthesis of Fluticasone Propionate:

-

Fluticasone Propionate EP Impurity G: This is an asymmetric dimer characterized by an ester linkage and a carbothioate S-ester linkage.

-

Fluticasone Propionate EP Impurity H: This is a symmetric disulfide dimer, also referred to as Desfluoromethyl Fluticasone Propionate Disulfide.

These impurities are process-related and can arise from specific side reactions involving key intermediates during the synthesis.

The Origin and Formation Pathways of Dimeric Impurities

The formation of these dimeric impurities is intricately linked to the synthetic route of Fluticasone Propionate, which often commences from Flumethasone. The introduction of the carbothioic acid group at the C-17 position is a critical step where side reactions leading to dimerization can occur.

Formation of Fluticasone Propionate EP Impurity G

The synthesis of Impurity G is not a direct dimerization of Fluticasone Propionate but rather a multi-step process involving the reaction of key intermediates. A plausible pathway, based on patent literature, involves the following logical steps:

Caption: Logical workflow for the synthesis of Fluticasone Propionate Impurity G.

This pathway highlights that Impurity G is formed through a convergent synthesis where two different steroid intermediates are condensed.

Formation of Fluticasone Propionate EP Impurity H (Disulfide Dimer)

The formation of the disulfide dimer, Impurity H, is believed to occur via the oxidative dimerization of a carbothioic acid intermediate. This intermediate is a crucial precursor to Fluticasone Propionate. The presence of oxidizing agents or conditions that favor oxidation can lead to the coupling of two molecules of this intermediate.

Caption: Proposed mechanism for the formation of Fluticasone Propionate Impurity H.

The specific oxidizing species in the synthesis process that can trigger this dimerization are not always explicitly defined but can include residual oxidants from previous steps or atmospheric oxygen under certain conditions (e.g., elevated temperature, presence of metal catalysts).

Quantitative Data on Dimeric Impurities

Quantitative data on the formation of dimeric impurities is often proprietary and dependent on the specific manufacturing process. However, literature suggests that the levels of these impurities are closely monitored and controlled to meet pharmacopeial specifications.

| Impurity Name | Typical Pharmacopeial Limit | Factors Influencing Formation |

| Fluticasone Propionate EP Impurity G | Typically controlled to low levels (e.g., <0.15%) | Stoichiometry of reactants, reaction temperature, purification efficiency. |

| Fluticasone Propionate EP Impurity H | Typically controlled to low levels (e.g., <0.2%) | Presence of oxidizing agents, reaction time, temperature, pH. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and forced degradation studies related to dimeric impurities, based on available literature.

Synthesis of Fluticasone Propionate Impurity G (Illustrative, based on patent CN110105419B)

Objective: To outline the key synthetic transformations for obtaining Impurity G.

Materials: Flumethasone, periodic acid, a suitable sulfurizing agent (e.g., N,N-dimethylthiocarbamoyl chloride), an acylating agent, an organic solvent (e.g., tetrahydrofuran, dichloromethane), a base, and bromofluoromethane.

Methodology:

-

Preparation of Compound I (17β-carboxylic acid intermediate):

-

Dissolve Flumethasone in tetrahydrofuran.

-

Slowly add an aqueous solution of periodic acid at a controlled temperature (e.g., 0-20°C).

-

After the reaction is complete, add water to precipitate the product.

-

Filter, wash, and dry the resulting solid to obtain Compound I.

-

-

Synthesis of Impurity B and Compound II:

-

React Compound I with a sulfurizing agent to yield Impurity B.

-

In a separate reaction, acylate Compound I to produce Compound II.

-

-

Condensation and Subsequent Reactions:

-

Condense Compound II with Impurity B to form Compound IV.

-

Treat Compound IV with a sulfurizing agent in the presence of a catalyst to yield Compound V.

-

React Compound V with a base to form Compound VI.

-

-

Final Step to Impurity G:

-

React Compound VI with bromofluoromethane to obtain Fluticasone Propionate EP Impurity G.

-

Purify the final product using techniques such as column chromatography.

-

Forced Degradation Study to Induce Disulfide Dimer Formation

Objective: To intentionally degrade a carbothioic acid intermediate of Fluticasone Propionate to observe the formation of the disulfide dimer (Impurity H).

Materials: A carbothioic acid intermediate of Fluticasone Propionate, 3% hydrogen peroxide solution (oxidizing agent), a suitable solvent (e.g., acetonitrile), and an HPLC system for analysis.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the carbothioic acid intermediate in the chosen solvent.

-

-

Stress Condition Application:

-

Treat the solution with 3% hydrogen peroxide.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

-

-

Sample Analysis:

-

Cool the solution to room temperature.

-

Analyze the stressed sample using a validated stability-indicating HPLC method.

-

Compare the chromatogram of the stressed sample with that of an unstressed sample and a reference standard of Impurity H to identify and quantify the degradation product.

-

Conclusion

The formation of dimeric impurities in the synthesis of Fluticasone Propionate is a multifaceted issue rooted in the reactivity of key intermediates. Impurity G arises from a specific synthetic pathway involving the condensation of two different steroid molecules, while Impurity H is likely formed through the oxidative dimerization of a carbothioic acid intermediate. A thorough understanding of these formation pathways, coupled with robust analytical monitoring and process control, is essential for ensuring the purity and safety of the final drug substance. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to address and mitigate the challenges posed by these critical impurities.

Spectral Characterization of Fluticasone Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of a known dimeric impurity of Fluticasone, often referred to as Fluticasone Propionate (B1217596) EP Impurity G. Understanding the spectral properties of this impurity is crucial for the development of robust analytical methods for impurity profiling, ensuring the quality, safety, and efficacy of Fluticasone-containing drug products. This guide details the common analytical techniques employed for its identification and quantification, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to Fluticasone Dimer Impurity

Fluticasone is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During the synthesis of the active pharmaceutical ingredient (API) or upon storage, various impurities can form. One such critical impurity is a dimeric adduct. This impurity is recognized by regulatory bodies and is listed in pharmacopeias, such as the European Pharmacopoeia (EP) as Fluticasone Propionate Impurity G[1][2][3]. The formation of such impurities, even at trace levels, can have potential implications for the safety and efficacy of the final drug product. Therefore, its rigorous characterization is a mandatory step in drug development and quality control.

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products, including dimers[4][5][6][7][8].

Physicochemical Properties

The this compound is a well-characterized entity with a defined molecular formula and weight, which are fundamental for its spectral analysis.

| Property | Value | Reference(s) |

| Systematic Name | 6α,9-Difluoro-17-[[(fluoromethyl)sulfanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate | [1][2] |

| Molecular Formula | C₄₃H₅₁F₅O₈S | [3][9][][11] |

| Molecular Weight | 822.92 g/mol | [3][9][][11] |

| Synonyms | This compound, Fluticasone Propionate EP Impurity G, Fluticasone Furoate EP Impurity K, Fluticasone USP Related Compound E | [1][2][] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and structural elucidation of impurities. For the Fluticasone dimer, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Data:

| Parameter | Expected Value | Notes |

| Monoisotopic Mass | 822.3236 g/mol | Calculated based on the molecular formula C₄₃H₅₁F₅O₈S. |

| [M+H]⁺ | 823.3315 m/z | The protonated molecule is commonly observed in positive ion mode electrospray ionization (ESI+). |

| [M+Na]⁺ | 845.3134 m/z | Sodium adducts are also frequently observed. |

Fragmentation Pattern:

While specific fragmentation data is not publicly available, tandem mass spectrometry (MS/MS) experiments would be expected to yield fragments corresponding to the cleavage of the ester linkage connecting the two Fluticasone moieties, as well as losses of functional groups such as the fluoromethylthio group and propionate group. The fragmentation pattern would be crucial for confirming the connectivity of the dimer.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A general protocol for the analysis of the this compound using LC-MS is outlined below.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A mass spectrometer, preferably a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of Fluticasone and its impurities[12][13]. A typical dimension would be 2.1 mm x 100 mm with a 1.7 µm particle size for UHPLC.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: 100 - 1000 m/z.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while ¹⁹F NMR is particularly useful for fluorinated compounds like Fluticasone. The use of ¹⁹F NMR has been specifically noted for distinguishing between monomeric and dimeric impurities of Fluticasone[].

Expected Spectral Features:

While specific chemical shift data for the dimer is proprietary, the NMR spectra would be expected to show two distinct sets of signals corresponding to the two different Fluticasone units within the dimer, with some signals potentially overlapping. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning the complex signals and confirming the linkage between the two monomeric units.

Experimental Protocol: NMR Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Dissolve an accurately weighed amount of the isolated dimer impurity or a reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 1-10 mg in 0.5-0.7 mL of solvent.

NMR Experiments:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Crucial for observing the fluorine atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key to determining the linkage point of the dimer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, detection, and quantification of impurities in drug substances and products. A stability-indicating HPLC method should be able to resolve the this compound from the main API peak and other potential impurities.

Typical Chromatographic Parameters:

| Parameter | Typical Conditions | Reference(s) |

| Column | Reversed-phase C18 or Phenyl-Hexyl, e.g., 250 mm x 4.6 mm, 5 µm | [12][13][14][15] |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) or 0.1% trifluoroacetic acid in water | [12][15] |

| Mobile Phase B | Acetonitrile and/or Methanol | [12][13][14][15] |

| Elution Mode | Gradient | [12][15] |

| Flow Rate | 1.0 - 1.5 mL/min | [14][15] |

| Column Temperature | 30 - 40 °C | [12] |

| Detection Wavelength | 235 - 240 nm | [4][12][14][15] |

Retention Time: The retention time of the dimer will be dependent on the specific chromatographic conditions but is expected to be longer than that of the Fluticasone monomer due to its larger size and potentially higher lipophilicity. Method development and validation are essential to ensure adequate resolution.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solution to known concentrations for linearity and quantification.

-

Sample Preparation: Accurately weigh the drug substance or product and dissolve it in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Identify the peak corresponding to the dimer impurity by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area and the calibration curve generated from the working standards.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of the this compound and the relationship between the different analytical techniques.

Caption: Workflow for the generation, isolation, and characterization of the this compound.

Caption: Interrelationship of analytical techniques for Fluticasone dimer characterization.

Conclusion

The spectral characterization of the this compound is a critical aspect of ensuring the quality and safety of Fluticasone drug products. A combination of mass spectrometry, NMR spectroscopy, and HPLC provides the necessary tools for the unambiguous identification, structural elucidation, and quantification of this impurity. While specific spectral data is often proprietary, this guide outlines the established methodologies and the expected outcomes of these analyses. The development of robust, validated, and stability-indicating analytical methods is paramount for the routine monitoring and control of this and other impurities in the pharmaceutical industry.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Fluticasone Propionate EP Impurity G | 220589-37-7 | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. ajpsonline.com [ajpsonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. allmpus.com [allmpus.com]

- 11. scbt.com [scbt.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. seejph.com [seejph.com]

- 15. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Fluticasone Propionate and Its Dimers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Understanding the degradation pathways and stability profile of fluticasone propionate and its associated impurities, including dimers, is critical for the development of safe, effective, and robust pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents visual representations of degradation pathways and analytical workflows.

Stability of Fluticasone Propionate under Stress Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. Fluticasone propionate has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Acid Hydrolysis: Fluticasone propionate demonstrates relative stability under acidic conditions. Studies have shown minimal degradation when exposed to 0.1N HCl at elevated temperatures (e.g., 60°C for 2 hours), with reported degradation ranging from approximately 6.11% to 8.7%.[1][2]

Base Hydrolysis: The ester and thioester moieties in fluticasone propionate render it susceptible to base-catalyzed hydrolysis. Significant degradation is observed in the presence of bases like sodium hydroxide.[1][3] The primary degradation product identified under alkaline conditions is the 17-carboxylic acid derivative, formed by the hydrolysis of the 17-position thioester moiety.[3][4] The degradation follows apparent first-order kinetics.[3]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide (e.g., 3% H2O2 at 60°C for 2 hours), results in moderate degradation of fluticasone propionate, with reported degradation of approximately 14.78%.[2]

Thermal Degradation

Fluticasone propionate exhibits good stability against thermal stress in the solid state. When subjected to dry heat (e.g., 60°C), the degradation is generally low, with reported values around 9.45%.[2] However, the physical properties of micronized fluticasone propionate can be affected by temperature and humidity during storage, which may influence its performance in dry powder inhaler formulations.

Photodegradation

Fluticasone propionate is sensitive to light. Photodegradation studies under different wavelengths (254 nm and 310 nm) have shown that the cyclohexadienone moiety in ring A and the keto group at C-17 are modified, leading to the formation of several photoproducts.[5]

Data on Fluticasone Propionate Degradation

The following tables summarize the quantitative data from forced degradation studies on fluticasone propionate.

Table 1: Summary of Fluticasone Propionate Degradation under Various Stress Conditions

| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 60°C | 2 hours | 6.11 | [2] |

| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 8.7 | [1] |

| Base Hydrolysis | 0.1N NaOH | 60°C | 2 hours | 8.32 | [2] |

| Base Hydrolysis | Not Specified | Not Specified | Not Specified | 15 | [1] |

| Oxidative | 3% H₂O₂ | 60°C | 2 hours | 14.78 | [2] |

| Thermal (Dry Heat) | Oven | 60°C | Not Specified | 9.45 | [2] |

| Photolytic | UV light / Sunlight | Ambient | Not Specified | Significant | [1][6] |

Table 2: Apparent First-Order Rate Constants for a degradation of Fluticasone Propionate in Alkaline Solutions at 37°C

| Alkaline Solution | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |

| 0.05 M NaOH | 0.472 ± 0.013 | 1.47 | [3][4] |

| 0.1 M NaOH:CH₃CN=1:1 | 0.154 ± 0.000 | 4.50 | [3][4] |

| 0.1 M NaOH:Methanol (B129727)=1:1 | 0.169 ± 0.003 | 4.10 | [3][4] |

Fluticasone Propionate Dimers

During the synthesis and storage of fluticasone propionate, the formation of dimer impurities can occur. Two notable dimer impurities are:

-

Fluticasone Propionate EP Impurity G: A dimer formed through an ester linkage between the C-17 carboxylic acid of one molecule (a degradation product) and the C-17 hydroxyl group of another.

-

Fluticasone Propionate Disulfide Dimer Impurity (EP Impurity H): This impurity is characterized by a disulfide bond. Its formation is suggested to occur via oxidative or radical coupling of the sulfur-containing moiety of fluticasone propionate during synthesis. The use of radical inhibitors and antioxidants can control its formation.

Currently, there is a lack of publicly available data on the stability and degradation pathways of these specific dimer impurities under forced degradation conditions. Further research is needed to elucidate their stability profiles.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fluticasone propionate.

-

Preparation of Stock Solution: Accurately weigh and dissolve fluticasone propionate in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to obtain a known concentration.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). Cool the solution and neutralize with 0.1N NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). Cool the solution and neutralize with 0.1N HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period. Also, subject the drug solution to thermal stress.

-

Photolytic Degradation: Expose the drug solution and solid substance to UV light (e.g., 254 nm) and/or sunlight for a defined period.

-

Sample Analysis: Analyze the stressed samples, along with a non-degraded control sample, using a stability-indicating analytical method, such as HPLC or UPLC.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of fluticasone propionate and its degradation products.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 0.05% v/v phosphoric acid in water, pH adjusted to 3.5). The exact ratio may vary and can be run in isocratic or gradient mode.[7]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

Visualizations

Degradation Pathways of Fluticasone Propionate

References

- 1. savaglobal.com [savaglobal.com]

- 2. seejph.com [seejph.com]

- 3. Degradation rates and products of fluticasone propionate in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation rates and products of fluticasone propionate in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. archives.ijper.org [archives.ijper.org]

- 7. drugfuture.com [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

The Impact of Storage Conditions on Fluticasone Dimer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is widely used in the treatment of asthma and allergic rhinitis. The stability of fluticasone propionate is a critical factor in ensuring its therapeutic efficacy and safety. Under certain storage conditions, fluticasone propionate can degrade, leading to the formation of impurities, including dimers, which may impact the drug's performance and safety profile. This technical guide provides an in-depth analysis of the impact of storage conditions on the formation of fluticasone propionate dimers and other degradation products. It includes a summary of quantitative data from forced degradation studies, detailed experimental protocols for the analysis of impurities, and visual representations of analytical workflows and degradation pathways.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) like fluticasone propionate is a cornerstone of drug product quality. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities. One such group of impurities that can arise from the degradation of fluticasone propionate are dimers. The formation of these dimers is influenced by various environmental factors during storage, including temperature, humidity, and light. Understanding the kinetics and mechanisms of dimer formation is crucial for developing robust formulations and establishing appropriate storage and handling guidelines.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products and pathways. These studies involve exposing the drug to stress conditions such as high temperature, humidity, acidic and basic environments, oxidation, and photolysis.[1][2] While not always directly representative of real-time storage conditions, the data from these studies are invaluable for predicting and controlling the formation of impurities like dimers.

Impact of Storage Conditions on Fluticasone Propionate Degradation

Forced degradation studies have demonstrated that fluticasone propionate is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. While the specific identification and quantification of the "dimer" impurity under a range of storage conditions are not extensively detailed in publicly available literature, the overall degradation profile provides critical insights.

Summary of Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on fluticasone propionate. These studies utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to quantify the extent of degradation.

Table 1: Summary of Fluticasone Propionate Degradation under Various Stress Conditions (HPLC Method) [2]

| Stress Condition | Parameters | % Degradation of Fluticasone Propionate |

| Acidic | 0.1N HCl at 60°C for 2 hours | 8.7% |

| Basic | 0.1N NaOH at 60°C for 2 hours | 15% |

| Oxidative | 3% H₂O₂ at 60°C for 2 hours | No significant degradation |

| Thermal | 60°C for 2 hours | No significant degradation |

Table 2: Summary of Fluticasone Propionate Degradation under Various Stress Conditions (HPTLC Method) [1]

| Stress Condition | Parameters | % Degradation of Fluticasone Propionate |

| Acidic | 0.1N HCl at 60°C for 2 hours | 6.11% |

| Basic | 0.1N NaOH at 60°C for 2 hours | 14.78% |

| Oxidative | 3% H₂O₂ at 60°C for 2 hours | 8.32% |

| Thermal (Dry Heat) | Not specified | 9.45% |

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of fluticasone propionate and its degradation products. The following sections provide protocols from published studies.

Stability-Indicating HPLC Method for Impurity Profiling[2]

This method was developed for the impurity profiling of a nasal spray containing azelastine (B1213491) hydrochloride and fluticasone propionate.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV/PDA detector.

-

Column: Baker bond phenyl hexyl, 250 × 4.6 mm, 5 µm.

-

Mobile Phase A: A mixture of octane (B31449) sulfonic acid sodium salt and trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Gradient.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 239 nm.

-

Sample Preparation:

-

Accurately weigh the sample containing fluticasone propionate.

-

Dissolve and dilute with a suitable diluent to achieve a known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

-

Stability-Indicating HPTLC Method[1]

This method was developed for the determination of fluticasone propionate in bulk API and pharmaceutical formulations.

-

Instrumentation: High-Performance Thin-Layer Chromatography (HPTLC) system with a TLC scanner.

-

Stationary Phase: Pre-coated silica (B1680970) gel TLC plates.

-

Mobile Phase: Toluene:ethyl acetate (B1210297) (7:3 v/v).

-

Detection: Densitometric scanning in absorbance mode at 239 nm.

-

Sample Preparation for Forced Degradation:

-

Acidic Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 0.1N HCl and heat at 60°C for 2 hours.

-

Basic Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 0.1N NaOH and heat at 60°C for 2 hours.

-

Oxidative Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 3% hydrogen peroxide and heat at 60°C for 2 hours.

-

Cool the resultant solutions to room temperature before applying to the TLC plate.

-

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow for stability testing and the general concept of drug degradation.

Experimental Workflow for Fluticasone Propionate Stability Analysis

References

Methodological & Application

Application Note: Chiral Separation of Fluticasone and its Dimeric Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, various impurities can form, including dimeric species. One such critical impurity is known as Fluticasone Dimer Impurity, or Fluticasone Propionate EP Impurity G.[1][2][3][4][5] The presence of stereoisomers in drug substances and their impurities is a significant concern for regulatory bodies, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the chiral separation of fluticasone and its dimeric impurities is crucial for ensuring the safety and efficacy of the final drug product.

This document provides detailed application notes and protocols for the chiral separation of fluticasone and its primary dimeric impurity using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Compound Information

-

Active Pharmaceutical Ingredient (API): Fluticasone Propionate

-

Key Dimeric Impurity: this compound (Fluticasone Propionate EP Impurity G)

Chiral Separation Methodologies

The following sections outline proposed starting protocols for the chiral separation of fluticasone and its dimeric impurity. These methods are based on established principles of chiral chromatography for steroidal compounds and serve as a robust starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for the separation of complex molecules like corticosteroids.

Experimental Protocol: Chiral HPLC

Caption: Chiral HPLC Experimental Workflow.

Table 1: Proposed Chiral HPLC Method Parameters and Example Quantitative Data

| Parameter | Value |

| Chromatographic System | |

| Instrument | HPLC system with UV detector |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |

| Mobile Phase | n-Hexane / Ethanol / Methanol (80:15:5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 239 nm[6] |

| Injection Volume | 10 µL |

| Example Quantitative Data | |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular technique for enantioselective separations, offering advantages in speed and reduced solvent consumption compared to HPLC.[7][8] It is particularly effective for the separation of complex chiral molecules.

Experimental Protocol: Chiral SFC